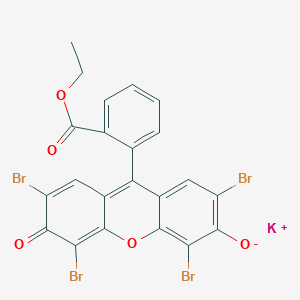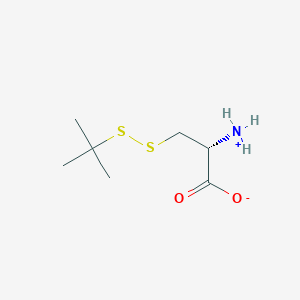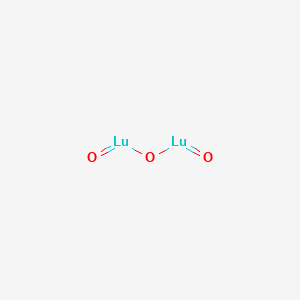![molecular formula C25H25ClN2 B7799233 1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride](/img/structure/B7799233.png)
1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride
Overview
Description
It is widely used as a histological stain and in the study of bacterial polysaccharides . The compound has the molecular formula C25H25ClN2 and a molecular weight of 388.94 . It is known for its vibrant blue color and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Quinaldine Blue, also known as Pinacyanol chloride, is a symmetric trimethinecyanine dye . It is used in the study of bacterial polysaccharides . The primary targets of Quinaldine Blue are these bacterial polysaccharides .
Mode of Action
It is known that it is widely used as a histological stain , suggesting that it may interact with its targets through a staining mechanism, allowing for the visualization of bacterial polysaccharides.
Biochemical Pathways
Quinaldine Blue is derived from Quinaldine , which is known to be bioactive and used in the preparation of various dyes . The degradation of Quinaldine to anthranilate, a process that is conferred by a linear plasmid, proceeds exclusively via a CoA-thioester pathway . .
Pharmacokinetics
It is known that quinaldine blue is a small molecule , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of Quinaldine Blue’s action is its ability to stain bacterial polysaccharides . This staining allows for the visualization of these polysaccharides, which can be crucial in various research and diagnostic applications.
Preparation Methods
Quinaldine Blue can be synthesized through several methods. One common method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent . Hydrochloric acid is often used as a catalyst in this reaction, providing high yields. Industrial production methods may involve the use of recycled catalysts and solvent-free reaction conditions to promote greener and more sustainable chemical processes .
Chemical Reactions Analysis
Quinaldine Blue undergoes various chemical reactions, including:
Oxidation: Quinaldine Blue can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Hydrogenation of quinaldine derivatives can yield 2-methyltetrahydroquinoline.
Substitution: The compound can participate in substitution reactions with various reagents, forming different derivatives.
Common reagents used in these reactions include hydrogen, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quinaldine Blue has a wide range of scientific research applications:
Chemistry: Used as a dye in the synthesis of other compounds and as a pH indicator.
Biology: Employed as a histological stain to study bacterial polysaccharides.
Medicine: Investigated for its potential use in antimalarial treatments and other pharmaceutical applications.
Industry: Utilized in the manufacturing of dyes, food colorants, and other industrial products.
Comparison with Similar Compounds
Quinaldine Blue belongs to the class of symmetric trimethinecyanine dyes, which includes several similar compounds:
- 1,1′-Diethyl-2,2′-carbocyanine chloride
- 1,1′-Diethyl-2,2′-cyanine iodide
- 1,1′-Diethyl-4,4′-carbocyanine iodide
These compounds share similar structural features and applications but may differ in their specific properties and uses . Quinaldine Blue is unique in its specific absorption maxima and its widespread use in histological staining and bacterial polysaccharide studies .
Properties
IUPAC Name |
1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.ClH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNARAKYNRZID-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883727 | |
| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright blue-green solid; [Merck Index] | |
| Record name | Quinaldine blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16100 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2768-90-3 | |
| Record name | Pinacyanol chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldine blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which Quinaldine Blue interacts with nucleic acids, and what are the analytical implications of this interaction?
A1: Quinaldine Blue (QB) forms H-aggregates with nucleic acid molecules in aqueous solutions with pH ranging from 5.0 to 8.2. [] This binding event leads to a measurable decrease in QB's absorbance at its peak wavelengths of 598 nm and 548 nm. This phenomenon has been leveraged to develop a sensitive and selective analytical method for quantifying nucleic acids like ctDNA and yRNA. []
Q2: How does the presence of organic acids and aldehydes influence the activation of hydrogen peroxide by copper(II)-amino acid complexes, and how does this relate to Quinaldine Blue?
A2: The oxidation of Quinaldine Blue by copper(II)-amino acid complexes activated by hydrogen peroxide is inhibited by the presence of organic acids and aldehydes. [] This inhibition suggests that these organic compounds interfere with the formation of the reactive species, likely Cu(I)OOH●, responsible for the oxidation of QB. []
Q3: Beyond nucleic acids, what other biological targets have been explored for Quinaldine Blue?
A3: Research has identified Quinaldine Blue as a potential agent against Methicillin-resistant Staphylococcus aureus (MRSA). [] While the exact mechanism of action against MRSA remains unclear, this finding highlights the potential of QB for further exploration in antibacterial drug development. []
Q4: How does Quinaldine Blue interact with other dyes in an aqueous solution, and what are the energetic implications of these interactions?
A4: Quinaldine Blue (QB) can participate in dissimilar associations with anionic dyes like bromocresol purple (BP) and its tetrabromo derivative, as well as 5,5′-dibromo-o-cresolsulfonphthalein. [, , ] These interactions, driven by electrostatic forces between the cationic QB and anionic dyes, lead to the formation of stable associates. [, , ] Semi-empirical calculations suggest that the formation of these associates is energetically favorable, with the energy gain exceeding the systematic errors inherent to the calculations. [, , ] This information offers insights into the behavior of QB in complex dye mixtures and its potential applications in areas like supramolecular chemistry.
Q5: Are there any available spectroscopic data for Quinaldine Blue?
A5: While the provided research articles do not explicitly state the molecular formula or weight of Quinaldine Blue, they do highlight its characteristic absorbance peaks at 598 nm and 548 nm. [] These specific wavelengths are indicative of the compound's electronic structure and can be utilized for its detection and quantification in various applications.
Q6: What are the limitations of the existing research on Quinaldine Blue, and what future directions are warranted?
A6: Current research on Quinaldine Blue primarily focuses on its interactions with specific targets like nucleic acids and other dyes. [, , , ] Further investigation is needed to comprehensively evaluate its potential in areas such as antibacterial drug development, particularly against MRSA. [] Exploring its toxicity profile, pharmacokinetic properties, and long-term effects will be crucial for translating its potential into clinical applications. Additionally, conducting detailed mechanistic studies will provide a deeper understanding of its interactions with various biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



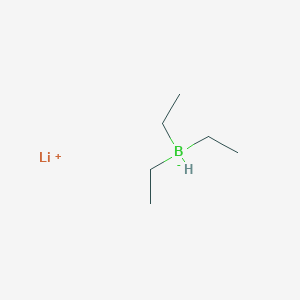

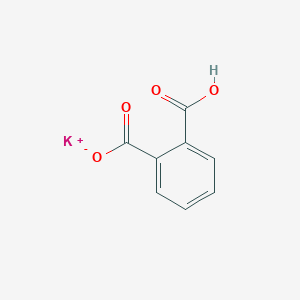
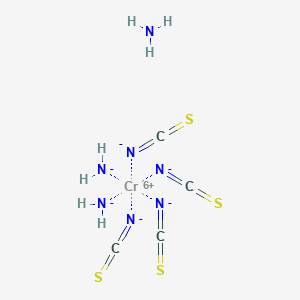

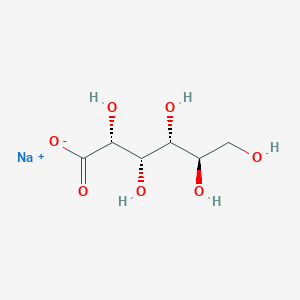
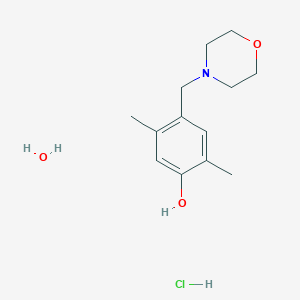
![sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)

